molecular formula C14H17O4- B14119280 2-Hexoxycarbonylbenzoate

2-Hexoxycarbonylbenzoate

Katalognummer: B14119280
Molekulargewicht: 249.28 g/mol
InChI-Schlüssel: XOSNGXNHDRYFEF-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Hexoxycarbonylbenzoate is an organic compound with a molecular structure that includes a benzoate group substituted with a hexoxycarbonyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hexoxycarbonylbenzoate typically involves the esterification of benzoic acid with hexanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a fixed-bed reactor can also be employed to facilitate the esterification reaction while minimizing by-products.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Hexoxycarbonylbenzoate undergoes various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form carboxylic acids under strong oxidative conditions.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzoate ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Hexoxycarbonylbenzoic acid.

    Reduction: Hexanol and benzoic acid.

    Substitution: Halogenated benzoate derivatives.

Wissenschaftliche Forschungsanwendungen

2-Hexoxycarbonylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized as a plasticizer in the production of polymers and as a solvent in various industrial processes.

Wirkmechanismus

The mechanism by which 2-Hexoxycarbonylbenzoate exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

    2-Acetoxybenzoate: Similar ester structure but with an acetoxy group instead of a hexoxycarbonyl group.

    2-Methoxycarbonylbenzoate: Contains a methoxycarbonyl group, making it less hydrophobic compared to 2-Hexoxycarbonylbenzoate.

Uniqueness: this compound is unique due to its longer alkyl chain, which imparts distinct hydrophobic properties and influences its solubility and reactivity. This makes it particularly useful in applications where hydrophobic interactions are crucial, such as in the formulation of certain pharmaceuticals and industrial products.

Eigenschaften

Molekularformel

C14H17O4-

Molekulargewicht

249.28 g/mol

IUPAC-Name

2-hexoxycarbonylbenzoate

InChI

InChI=1S/C14H18O4/c1-2-3-4-7-10-18-14(17)12-9-6-5-8-11(12)13(15)16/h5-6,8-9H,2-4,7,10H2,1H3,(H,15,16)/p-1

InChI-Schlüssel

XOSNGXNHDRYFEF-UHFFFAOYSA-M

Kanonische SMILES

CCCCCCOC(=O)C1=CC=CC=C1C(=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.